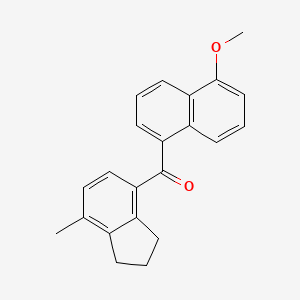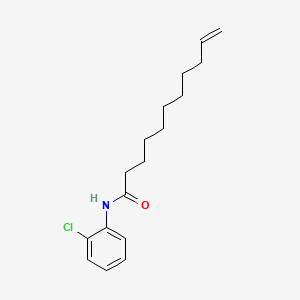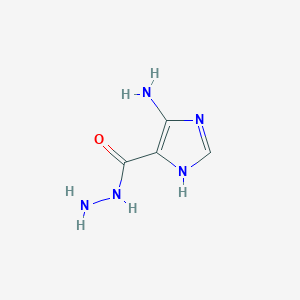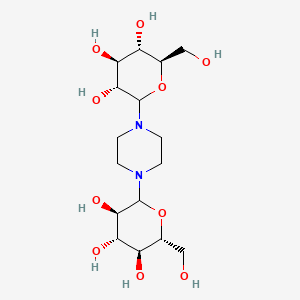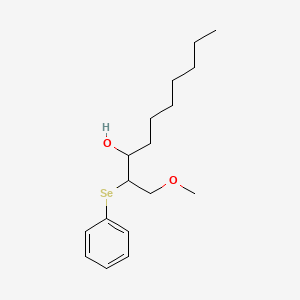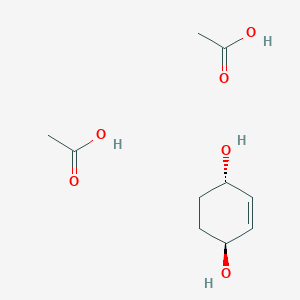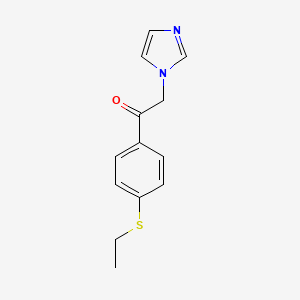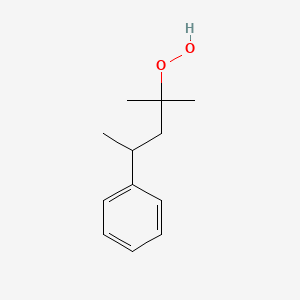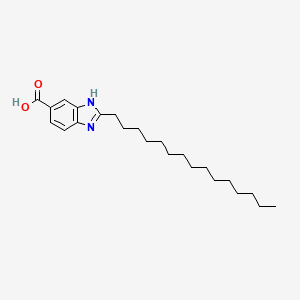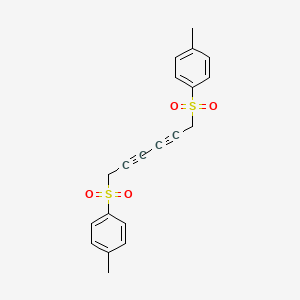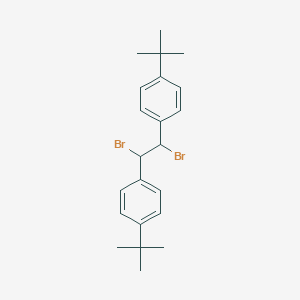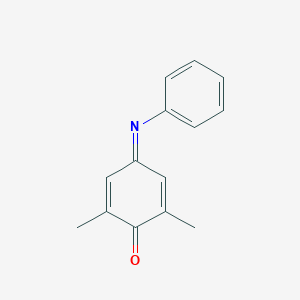
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexene ring with a ketone and an imine functional group attached to it . This compound is commonly used in organic synthesis for the preparation of various heterocyclic compounds and has been studied for its potential pharmacological and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with aniline in the presence of an oxidizing agent such as p-benzoquinone . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-4-(4-(dimethylamino)phenylimino)-2,5-cyclohexadien-1-one
- 2,6-Bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 2 and 6 enhance its stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
74827-87-5 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13NO/c1-10-8-13(9-11(2)14(10)16)15-12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
VMNUOKMJDYJSDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C2)C=C(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


